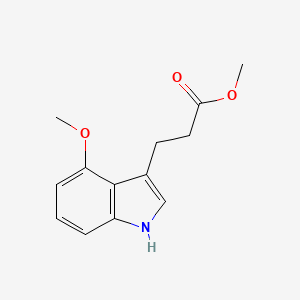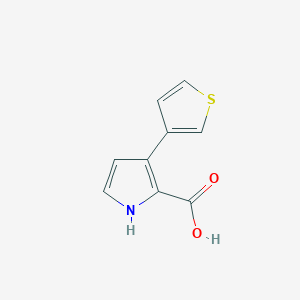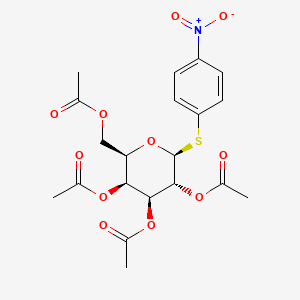
5-Chloro-3-ethyl-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-ethyl-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their unique structural properties, which include a nitrogen atom in the pyridine ring and another in the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-chloro-3-ethyl-7-azaindole is through the Fischer reaction. This involves heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C . Another approach involves the annulation of the pyrrole ring to an existing pyridine derivative in the presence of a palladium-containing catalyst .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable versions of the Fischer reaction or palladium-catalyzed annulation. These methods are optimized for higher yields and purity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-ethyl-7-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Commonly involves halogenation, where a chlorine atom is substituted with another halogen or functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted azaindoles, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Applications De Recherche Scientifique
5-Chloro-3-ethyl-7-azaindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-3-ethyl-7-azaindole involves its interaction with molecular targets such as protein kinases. These interactions inhibit the activity of kinases like aurora A and B, which play a crucial role in cell division and mitosis . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3-ethyl-7-azaindole
- 5-Iodo-3-ethyl-7-azaindole
- 5-Fluoro-3-ethyl-7-azaindole
Uniqueness
What sets 5-chloro-3-ethyl-7-azaindole apart from its analogs is its specific chlorine substitution, which imparts unique physicochemical properties. This makes it particularly effective as a precursor in the synthesis of biologically active compounds and potential pharmaceutical agents .
Propriétés
Formule moléculaire |
C9H9ClN2 |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
5-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-2-6-4-11-9-8(6)3-7(10)5-12-9/h3-5H,2H2,1H3,(H,11,12) |
Clé InChI |
SIYASMARGXGATN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CNC2=C1C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)






![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)

![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)

